molecular formula C13H16N2 B2787204 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine CAS No. 1706459-08-6

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Cat. No. B2787204
CAS RN: 1706459-08-6
M. Wt: 200.285
InChI Key: QVIZNYPPXICZFI-UHFFFAOYSA-N
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Description

The compound “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” were not found, there are general methods for synthesizing carbazole derivatives. For instance, one method involves the oxidation of tetrahydrocarbazoles .


Molecular Structure Analysis

The molecular structure of “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” would likely involve a carbazole core structure with a methyl group at the 6-position and an amine group at the 2-position .

Scientific Research Applications

Asymmetric Synthesis and HPV Treatment

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine has been utilized in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a compound proposed for treating human papillomavirus (HPV) infections. This synthesis involves an asymmetric reductive amination process with high diastereofacial selectivity (Boggs et al., 2007).

Catalyst in Asymmetric Reductive Amination

This compound has been tested in the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones. A mixture of chiral and achiral ligands demonstrated a positive effect in this reaction, showcasing its potential in synthesizing biologically active compounds (Lyubimov et al., 2015).

Photophysical Characterization

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been synthesized and their photophysical properties studied. The compounds show sensitivity to solvent polarity, particularly in the excited state, making them relevant in fluorescence spectroscopy studies (Ghosh et al., 2013).

Reaction Studies

Research has been conducted on the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the synthesis of various carbazole derivatives. These reactions and their mechanisms are significant for understanding the chemical behavior of carbazole compounds (Martin & Prasad, 2007).

Bacterial Biotransformation

The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole was analyzed using Ralstonia sp., revealing new insights into the metabolic pathways of carbazole derivatives (Waldau et al., 2009).

Fluorescence Sensing

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been used in the development of conjugated polymers for fluorescence sensing, relevant in environmental protection and biosensing applications (Qian et al., 2019).

Etherifications and Aminations

The compound has been used in the study of diastereoselective etherification and amination reactions of carbazole derivatives, contributing to the field of organic synthesis (Abualnaja et al., 2021).

Future Directions

The future research directions for “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” and similar compounds could involve further exploration of their potential biological activities and the development of synthesis methods for these compounds .

properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-8-2-5-12-11(6-8)10-4-3-9(14)7-13(10)15-12/h2,5-6,9,15H,3-4,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIZNYPPXICZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine

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